

(2,3-13C2)Oxirane: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-13C2)Oxirane, an isotopically labeled epoxide. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-established chemistry of oxiranes and the principles of stable isotope labeling to serve as a valuable resource for its synthesis, characterization, and application in research and drug development.

Introduction to (2,3-13C2)Oxirane

(2,3-¹³C₂)Oxirane, also known as ethylene oxide-1,2-¹³C₂, is the isotopologue of oxirane where both carbon atoms are the stable isotope carbon-13.[1] This labeling provides a distinct mass signature, making it a powerful tool for tracing the metabolic fate of the oxirane moiety in biological systems and for elucidating reaction mechanisms.[2] The fundamental chemical properties and reactivity of (2,3-¹³C₂)Oxirane are identical to its unlabeled counterpart. Its utility lies in the ability to be distinguished by mass spectrometry and NMR spectroscopy.[2]

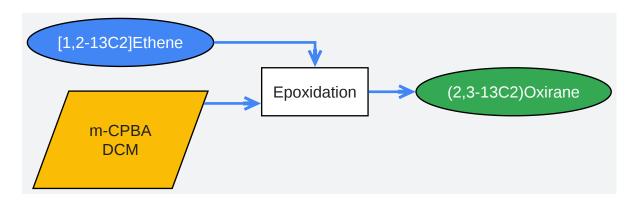
Table 1: General Properties of (2,3-13C2)Oxirane



Property	Value
IUPAC Name	(2,3- ¹³ C ₂)oxirane[1]
Synonyms	Ethylene oxide-1,2-13C2, (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_2)Oxirane[1]
Molecular Formula	¹³ C ₂ H ₄ O
Molecular Weight	46.04 g/mol [1]
CAS Number	84508-46-3[1]
Chemical Structure	A three-membered ring containing two ¹³ C-labeled carbon atoms and one oxygen atom.

Synthesis of (2,3-13C2)Oxirane

The synthesis of (2,3-13C₂)Oxirane would typically involve the epoxidation of [1,2-13C₂]ethene. A common and efficient method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).



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Caption: Proposed synthesis workflow for (2,3-13C2)Oxirane.

Objective: To synthesize $(2,3^{-13}C_2)$ Oxirane via the epoxidation of $[1,2^{-13}C_2]$ ethene using m-CPBA.

Materials:



- [1,2-13C2]Ethene gas
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Anhydrous magnesium sulfate
- Reaction vessel suitable for gas handling
- Standard glassware for extraction and drying

Procedure:

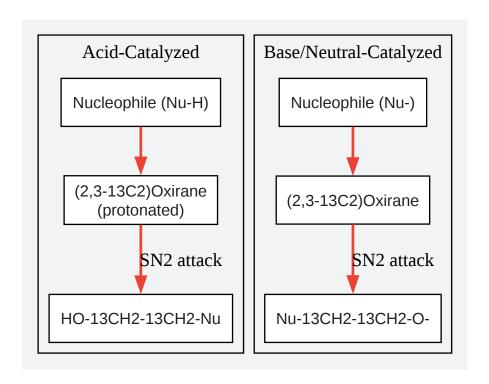
- Dissolve m-CPBA (1.2 equivalents) in anhydrous DCM in the reaction vessel at 0 °C.
- Bubble [1,2-13C2]ethene gas (1 equivalent) through the solution while maintaining the temperature at 0 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- The resulting solution of (2,3-13C2)Oxirane in DCM can be used directly for subsequent reactions or the solvent can be carefully removed by distillation at atmospheric pressure due to the high volatility of oxirane.



Note: Oxirane is a gas at room temperature and is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

Chemical Properties and Reactivity

The reactivity of (2,3-13C₂)Oxirane is dominated by the strained three-membered ring, which is susceptible to nucleophilic ring-opening reactions. These reactions can occur under both acidic and basic/neutral conditions, leading to 1,2-disubstituted products. The isotopic labeling does not alter this reactivity.



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Caption: Nucleophilic ring-opening of (2,3-13C2)Oxirane.

Data Presentation

The primary analytical techniques for characterizing (2,3-13C2)Oxirane and its metabolites are NMR spectroscopy and mass spectrometry.

Table 2: Predicted NMR Data for (2,3-13C2)Oxirane (in CDCl3)



Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Notes
¹ H	~2.54	d	J(¹³C-¹H) ≈ 147	The proton signal will be a doublet due to coupling with the attached ¹³ C.
13 C	~40.2	t	J(¹³C-¹H) ≈ 147	The ¹³ C signal will be a triplet due to coupling with the two attached protons. A ¹³ C- ¹³ C coupling will also be present.

Note: Predicted values are based on data for unlabeled oxirane and general principles of NMR spectroscopy for ¹³C-labeled compounds.[3][4]

Table 3: Predicted Mass Spectrometry Data for (2,3-13C2)Oxirane

m/z	lon	Notes
46.04	[¹³ C ₂ H ₄ O] ⁺	Molecular ion. This is 2 mass units higher than unlabeled oxirane (44.03 g/mol).
45.03	[¹³ C ₂ H ₃ O] ⁺	Loss of a hydrogen atom.
32.03	[¹³ CH ₂ O] ⁺	Cleavage of the C-C bond.
31.02	[¹³ CHO] ⁺	Further fragmentation.
17.02	[¹³ CH ₃] ⁺	Rearrangement and fragmentation.



Note: The fragmentation pattern is predicted to be similar to that of unlabeled oxirane, with a corresponding mass shift for fragments containing the ¹³C atoms.

Applications in Drug Development and Research

(2,3-13C₂)Oxirane is a valuable tool for metabolic tracing studies in drug development.[5][6] It can be used to understand how a drug candidate containing an epoxide moiety is metabolized, or to track the incorporation of a two-carbon unit into various biomolecules.

Objective: To trace the metabolic fate of the oxirane moiety in a cell culture model.

Materials:

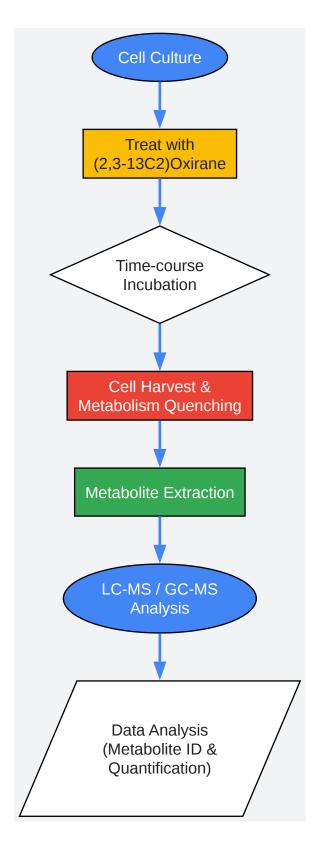
- Cell line of interest
- · Cell culture medium
- (2,3-13C2)Oxirane solution in a biocompatible solvent (e.g., DMSO)
- Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)
- LC-MS or GC-MS system for analysis

Procedure:

- Culture the cells to the desired confluency.
- Replace the standard culture medium with a medium containing a known concentration of (2,3-13C2)Oxirane.
- Incubate the cells for various time points.
- At each time point, harvest the cells and quench their metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
- Extract the intracellular metabolites using a cold solvent mixture.



• Analyze the cell extracts by LC-MS or GC-MS to identify and quantify the ¹³C-labeled metabolites.

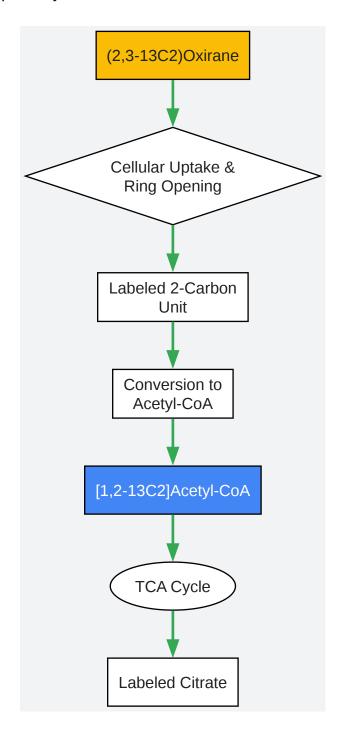




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Caption: Experimental workflow for a metabolic tracing study.

(2,3-13C2)Oxirane can be used to investigate pathways involving two-carbon unit metabolism, such as fatty acid synthesis or the TCA cycle, if the oxirane ring is opened and the carbon backbone enters these pathways.





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Caption: Hypothetical pathway of (2,3-13C2)Oxirane into the TCA cycle.

Conclusion

(2,3-13C2)Oxirane is a specialized chemical tool with significant potential for advancing our understanding of biological processes and the mechanisms of drug action. While its direct experimental documentation is not widespread, its synthesis and applications can be reliably predicted from established chemical principles. This guide provides a foundational framework for researchers and professionals in drug development to harness the capabilities of this isotopically labeled compound in their studies.

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